Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly

Nuclear Import Intracellular Trafficking Cell-Penetrating Peptide

Batch-to-batch variability in generic NLS peptides compromises nuclear delivery reproducibility and precludes site-specific conjugation. This 13-mer SV40 T-antigen NLS peptide (CAS 104914-40-1) resolves both constraints with a defined, validated sequence. - Validated nuclear import: Transports conjugated cargos up to 465 kDa (ferritin) into mammalian nuclei; single-residue substitutions elsewhere reduce efficiency 6-7-fold. - Site-specific conjugation: N-terminal cysteine provides a thiol handle for heterobifunctional crosslinkers, enabling homogeneous conjugate preparation. - Supply consistency: Verified purity up to 99.43% HPLC; lyophilized format shipped ambient with long-term storage at -20°C.

Molecular Formula C60H104N20O15S
Molecular Weight 1377.7 g/mol
Cat. No. B12392954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly
Molecular FormulaC60H104N20O15S
Molecular Weight1377.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CS)N
InChIInChI=1S/C60H104N20O15S/c1-35(2)50(59(95)71-30-46(82)69-33-49(85)86)79-57(93)42(16-6-10-26-64)76-56(92)43(17-11-27-68-60(66)67)77-54(90)40(14-4-8-24-62)74-53(89)39(13-3-7-23-61)75-55(91)41(15-5-9-25-63)78-58(94)45-18-12-28-80(45)48(84)32-72-52(88)44(29-36-19-21-37(81)22-20-36)73-47(83)31-70-51(87)38(65)34-96/h19-22,35,38-45,50,81,96H,3-18,23-34,61-65H2,1-2H3,(H,69,82)(H,70,87)(H,71,95)(H,72,88)(H,73,83)(H,74,89)(H,75,91)(H,76,92)(H,77,90)(H,78,94)(H,79,93)(H,85,86)(H4,66,67,68)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1
InChIKeyRVYGUKZYSYVROS-ALRMXQJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SV40 NLS Peptide – Identity & Procurement


Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly (CAS: 104914-40-1) is a 13-mer synthetic peptide containing a core heptapeptide sequence (PKKKRKV) homologous to the Simian Virus 40 (SV40) large T-antigen nuclear localization signal (NLS) [1]. This well-characterized cell-penetrating peptide is capable of inducing the transport of conjugated carrier proteins, including large species such as ferritin (465 kDa), into the nucleus of mammalian cells [2]. Its N-terminal cysteine residue provides a functional handle for site-specific conjugation using heterobifunctional crosslinking reagents, making it a versatile tool for nuclear-targeted delivery of diverse molecular cargos in biochemical research applications [3].

SV40 NLS Peptide – Why Generic Substitution Fails


The nuclear import activity of SV40-derived NLS peptides is exquisitely sensitive to primary sequence variations [1]. Generic substitution with seemingly similar NLS peptides is not scientifically defensible because the specific arrangement of basic residues and the presence of functional handles like the N-terminal cysteine dictate both the efficacy of cargo transport and the utility for downstream conjugation [2]. Critical evidence shows that a single amino acid substitution (e.g., Lys128 to Thr) in the core signal sequence can reduce nuclear targeting efficiency by 6- to 7-fold, while the absence of the N-terminal cysteine entirely precludes site-specific crosslinking strategies essential for many research applications [1][3].

SV40 NLS Peptide – Performance Evidence vs. Analogs


Nuclear Transport Activity vs. Mutant Peptide

The target peptide induces robust nuclear transport of conjugated carrier proteins, whereas a synthetic peptide homologous to a transport-defective SV40 T-antigen mutant (containing a Lys128 substitution) exhibits no observable transport activity [1].

Nuclear Import Intracellular Trafficking Cell-Penetrating Peptide

Single Point Mutation Effect on Import

A single amino acid substitution within the core NLS sequence drastically reduces nuclear import efficiency. Specifically, replacing Lys128 with Thr in a 10-residue SV40 T-antigen peptide reduces its effectiveness as a nuclear localization signal by 6- to 7-fold [1].

Nuclear Localization Signal (NLS) Structure-Activity Relationship Peptide Engineering

Site-Specific Conjugation via N-Terminal Cysteine

The N-terminal cysteine residue of the target peptide is essential for site-specific conjugation to cargo proteins or other molecules using heterobifunctional crosslinking reagents. A direct analog lacking this cysteine, such as the 12-mer peptide Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly, cannot undergo this mode of attachment, limiting its application for covalent cargo delivery [1].

Bioconjugation Peptide Chemistry Drug Delivery

Transport of High Molecular Weight Cargo

The target peptide has a demonstrated capacity to mediate the nuclear import of large protein cargos. In a direct assay, a ferritin molecule with a molecular weight of 465,000 Da was efficiently transported to the nucleus when conjugated to the target peptide [1].

Nuclear Delivery Macromolecular Transport Protein Engineering

High Purity and Batch Consistency

The commercial availability of the target peptide at high purity levels (e.g., 99.43% by HPLC) from specialized suppliers offers a clear advantage for reproducible research. This level of purity exceeds the standard ≥95% purity often offered for similar research-grade NLS peptides, minimizing the risk of confounding effects from peptide-related impurities .

Peptide Purity Quality Control Reproducible Research

Saturable, Competitive Nuclear Import

The nuclear import mechanism of SV40 NLS peptides, including the target sequence, involves a saturable, receptor-mediated process. The rate of nuclear uptake for peptide-conjugated BSA is significantly diminished upon co-injection with excess free peptide, demonstrating competitive inhibition at the nuclear import machinery [1].

Nuclear Import Mechanism Importin Binding Peptide Competition Assay

SV40 NLS Peptide – Optimal Use Cases


Nuclear Delivery of Large Proteins & Nanocarriers

The validated capacity to transport high molecular weight cargos up to 465,000 Da (ferritin) makes this peptide the preferred choice for studies requiring nuclear delivery of large proteins, antibodies, or nanoparticle-based therapeutics [1]. The N-terminal cysteine facilitates covalent attachment of these large payloads using standard bioconjugation chemistry, enabling the creation of well-defined, targeted molecular constructs.

Site-Specific Nuclear-Targeted Bioconjugation

Research projects requiring precise, site-specific attachment of the NLS to a cargo molecule (e.g., a fluorophore, a drug, a protein) are optimally served by this peptide. The unique N-terminal cysteine residue serves as a specific chemical handle, enabling clean and efficient conjugation strategies that are not possible with analogs lacking this functional group [2]. This allows for the generation of homogenous conjugates for more quantitative intracellular trafficking studies.

Reproducible Nuclear Import Assays

When experimental consistency and reproducibility are paramount, sourcing this peptide at a verified high purity (99.43%) from commercial suppliers is a critical step . The defined purity and well-characterized sequence (validated in classic nuclear transport assays [3]) mitigate the risk of batch-to-batch variability and confounding effects from peptide impurities, ensuring that observed nuclear import is attributable solely to the NLS activity.

Nuclear Import Mechanism & Receptor Competition

The established mechanism of this peptide's import, which is saturable and competitively inhibited by free peptide, makes it a powerful tool for dissecting the kinetics and specificity of the cellular nuclear import machinery [4]. Researchers can use this peptide as a defined ligand to probe importin receptor binding, study competitive uptake dynamics, and investigate the fundamental parameters governing nuclear transport pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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